Thermodynamic Characterization of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid: A Methodological Framework
Thermodynamic Characterization of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid: A Methodological Framework
Executive Summary
This technical guide provides a rigorous framework for the thermodynamic profiling of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid , a specialized fluorinated biphenyl intermediate critical in pharmaceutical synthesis and advanced materials development.[1] Given the compound's specific structural features—a rigid biphenyl core, an ortho-hydroxy group capable of intramolecular hydrogen bonding, and a fluorine substituent influencing electronic properties—accurate thermodynamic data is essential for optimizing crystallization processes, solubility prediction, and solid-state stability.[1]
This document details the theoretical baseline, experimental protocols for determining key thermodynamic parameters (Melting Point, Enthalpy of Fusion, Solubility, pKa), and the mathematical models required to interpret this data for process engineering.[1]
Chemical Identity & Theoretical Baseline[1]
Understanding the molecular structure is the first step in predicting thermodynamic behavior.[1]
| Property | Description |
| Chemical Name | 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid |
| CAS Number | 1261991-03-0 |
| Molecular Formula | C₁₃H₉FO₃ |
| Molecular Weight | 232.21 g/mol |
| Predicted LogP | ~3.56 (High Lipophilicity) |
| Structural Features | Biphenyl Core: Provides structural rigidity, leading to high lattice energy and melting point.3-Fluoro Substituent: Induces electronic withdrawal, affecting the pKa of the carboxylic acid and potentially increasing lipophilicity.2-Hydroxyphenyl Group: Facilitates intramolecular Hydrogen Bonding (with the F or the ring system), stabilizing the molecule but potentially reducing aqueous solubility.[1] |
Predicted Thermodynamic Behavior[1]
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Solid-State: The combination of the carboxylic acid dimer motif and the rigid biphenyl structure suggests a high melting point, likely exceeding 200°C. Polymorphism is probable due to conformational flexibility around the biphenyl bond.[1]
-
Solubility: As a lipophilic acid (LogP > 3), aqueous solubility will be negligible at low pH but will increase significantly above the pKa (likely ~4.0–4.5).[1] Solubility in organic solvents (Ethanol, DMSO) should be high, following the "like dissolves like" principle.[1]
Experimental Protocols: Solid-State Characterization
Precise determination of the melting point (
Differential Scanning Calorimetry (DSC) Protocol[1]
Objective: Determine the onset melting temperature (
Methodology:
-
Sample Preparation: Accurately weigh 3–5 mg of the dried sample into a standard aluminum pan. Crimp the lid non-hermetically to allow for pressure release if decomposition occurs.[1]
-
Instrument Calibration: Calibrate the DSC using Indium (
C) and Zinc ( C) standards. -
Heating Cycle:
-
Equilibrate at 25°C.
-
Ramp at 10°C/min to 300°C (or 20°C above the expected melting point).
-
Note: If decomposition is suspected (browning of sample), perform a TGA (Thermogravimetric Analysis) first to determine the degradation temperature.[1]
-
-
Data Analysis: Integrate the endothermic melting peak. The onset temperature is reported as the melting point.[1] The area under the curve (J/g) is converted to molar enthalpy (
, kJ/mol).[1]
Thermogravimetric Analysis (TGA)[1]
-
Purpose: Verify that the melting event is not accompanied by mass loss (solvate desolvation or decomposition).
-
Protocol: Heat 5–10 mg of sample from 25°C to 400°C at 10°C/min under nitrogen purge.
Solubility Determination Workflow
Solubility data is the cornerstone of crystallization process design.[1] The following protocol ensures thermodynamic equilibrium is reached.
Equilibrium Solubility Method (Shake-Flask)[1]
Solvents: Water (pH 1.2, 6.8), Ethanol, Isopropanol, Ethyl Acetate, Toluene.[1]
Step-by-Step Protocol:
-
Preparation: Add excess solid compound to 10 mL of the selected solvent in a glass vial.
-
Equilibration: Place vials in a shaking water bath at a constant temperature (e.g., 298.15 K) for 72 hours.
-
Sampling: Stop agitation and allow solids to settle for 2 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the bath temperature to prevent precipitation).
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (High-Performance Liquid Chromatography).
Visualization: Solubility Workflow
Figure 1: Standard workflow for equilibrium solubility determination ensuring thermodynamic stability.
Thermodynamic Modeling & Functions
Experimental solubility data (
Modified Apelblat Equation
Used to correlate solubility data with temperature.[1]
-
A, B, C: Empirical parameters determined by regression analysis.
-
Application: Interpolate solubility at any temperature for process design.
Van't Hoff Analysis
Used to determine the enthalpy and entropy of dissolution.[1]
Dissolution Thermodynamics
The total Gibbs energy of solution (
-
Interpretation:
Process Implications: Crystallization & Purification[1]
The thermodynamic profile directly informs the purification strategy for 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid.
Cooling Crystallization[1]
-
Requirement: A steep solubility curve (high positive
).[1] -
Solvent Selection: Choose a solvent where the solubility decreases significantly from boiling point to room temperature (e.g., Ethanol or Ethanol/Water mixtures).[1]
Anti-Solvent Crystallization[1]
-
Strategy: Dissolve the compound in a "Good Solvent" (e.g., DMSO, THF) and add a "Poor Solvent" (e.g., Water).[1]
-
Control: The metastable zone width (MSZW) must be determined to control particle size distribution.[1]
Visualization: Crystallization Decision Logic[1]
Figure 2: Decision matrix for selecting crystallization mode based on thermodynamic solubility data.
References
-
Compound Identity: Sigma-Aldrich.[1] Product Specification: 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid (CAS 1261991-03-0).[1][2]
-
Solubility Methodology: Shakeel, F., et al. "Solubility and thermodynamic analysis of apigenin in different neat solvents at different temperatures."[1] Journal of Molecular Liquids 234 (2017): 273-280.[1] [1]
-
Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics 31.1 (1999): 85-91.[1] [1]
-
DSC Protocol: ASTM E793-06. "Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry." ASTM International.[1] [1]
